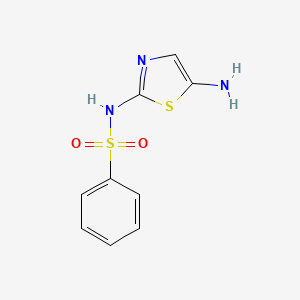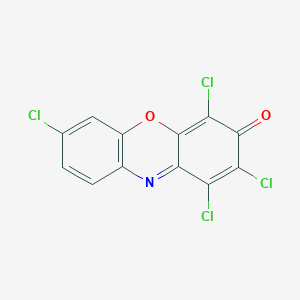
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one: is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one can be synthesized through various organic synthesis methods. One common approach involves the chlorination of phenoxazinone derivatives under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrachloro compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
作用机制
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
相似化合物的比较
- 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
- 7-Hydroxy-3H-phenoxazin-3-one
- 3H-Phenoxazin-3-one, 7-hydroxy-4-methyl-
Comparison: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one is unique due to its high degree of chlorination, which imparts distinct chemical properties compared to its less chlorinated counterparts. This high chlorination enhances its stability and reactivity, making it suitable for specific applications where other phenoxazine derivatives may not perform as effectively .
属性
CAS 编号 |
832733-88-7 |
|---|---|
分子式 |
C12H3Cl4NO2 |
分子量 |
335.0 g/mol |
IUPAC 名称 |
1,2,4,7-tetrachlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI 键 |
VMGBESXFGKGZGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
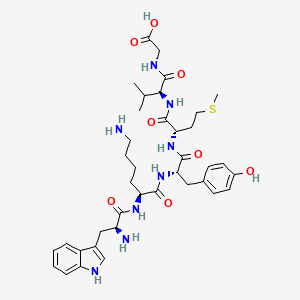

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
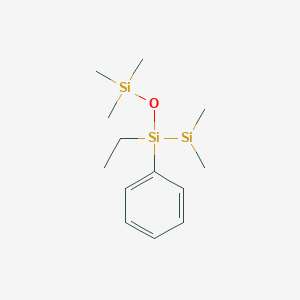
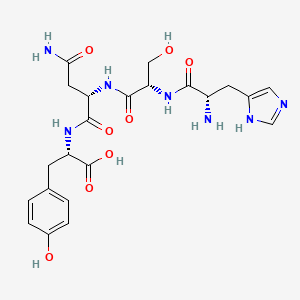
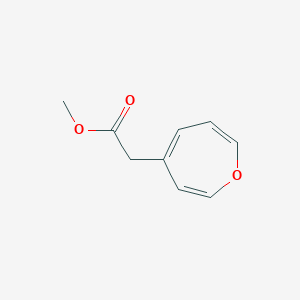
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
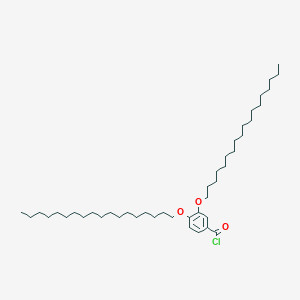

![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
